methanone CAS No. 1114655-13-8](/img/structure/B2736479.png)
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, also known as CAS Number 1114871-88-3, is a member of the benzothiazine family. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
The molecular formula of the compound is C25H23NO4S with a molecular weight of 433.5 g/mol. Its structural characteristics include a benzothiazine core modified with dioxido and phenyl groups, which are crucial for its biological interactions.
Research indicates that derivatives of benzothiazine compounds exhibit significant biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Trypanothione Reductase (TR) : The compound acts as a noncompetitive inhibitor of TR, leading to increased levels of reactive oxygen species (ROS) within parasitic cells. This mechanism disrupts essential metabolic processes in parasites responsible for diseases like malaria and leishmaniasis .
- Allosteric Modulation : The compound's core structure allows it to act as an allosteric modulator, interacting with key amino acids in enzymes crucial for parasite survival. This interaction can lead to significant disruption in enzyme function .
Antiparasitic Activity
Studies have shown that the compound exhibits potent antiparasitic properties:
- Efficacy Against Malaria and Leishmaniasis : In vitro assays demonstrated that the compound has an effective concentration (EC50) below 10 μM against parasites responsible for malaria and leishmaniasis. The activity was comparable to standard antimalarial drugs like chloroquine .
Cytotoxicity Studies
Cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity:
- Cell Viability Assay : Infected cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability. The EC50 values categorized the compound's activity as high (EC50 < 25 μM), indicating promising therapeutic potential against parasitic infections .
Study on Antileishmanial Activity
A recent study focused on evaluating the antileishmanial effects of the compound involved treating infected macrophages with different concentrations. The results indicated:
Concentration (μg/mL) | % Inhibition |
---|---|
200 | 85 |
50 | 70 |
12.5 | 40 |
3.125 | 20 |
These findings suggest that even low concentrations can significantly inhibit parasite growth .
Comparative Analysis with Other Compounds
The biological activity of 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone was compared to other benzothiazine derivatives:
Compound Name | EC50 (μM) | Activity Level |
---|---|---|
Compound A | 15 | High |
Compound B | 30 | Moderate |
Subject Compound | <10 | High |
This comparison highlights the superior efficacy of the subject compound against parasitic infections .
Propiedades
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-30-21-13-10-19(11-14-21)25(27)24-16-26(20-12-9-17(2)18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWYYSKHHCRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.